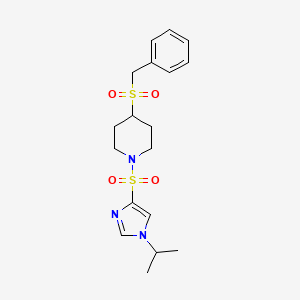

4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a piperidine ring, which is a common motif in medicinal chemistry, and sulfonyl groups that may confer specific chemical properties and biological activities.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of "4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The substitution of the piperidine ring with benzylsulfonyl and isopropyl-imidazolylsulfonyl groups would likely influence the molecule's three-dimensional conformation and its potential interactions with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, they can be used as precursors in solid-phase synthesis to construct substituted piperidin-4-one derivatives . They can also act as ligands for receptors, as seen in the discovery of piperidinylalkynylpyrroles, pyrazoles, and imidazoles as NR1A/2B antagonists . Additionally, piperidine rings can be functionalized through reactions such as radioiodination, which is useful for creating sigma-1 receptor ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their substituents. For example, the introduction of sulfonyl groups can affect the compound's solubility, stability, and reactivity. The presence of an imidazolyl group could also impact the molecule's acidity or basicity, as well as its ability to form hydrogen bonds . The synthesis and characterization of such compounds typically involve techniques like NMR, IR, and elemental analysis to confirm their structure .

Safety And Hazards

The safety and hazards associated with 4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine are not detailed in the search results. However, it is noted that this product is not intended for human or veterinary use2.

Zukünftige Richtungen

The future directions of research involving 4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine are not explicitly mentioned in the search results. However, given its diverse applications in scientific research, it is likely that this compound will continue to be a focus of study1.

Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature or databases.

Eigenschaften

IUPAC Name |

4-benzylsulfonyl-1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S2/c1-15(2)20-12-18(19-14-20)27(24,25)21-10-8-17(9-11-21)26(22,23)13-16-6-4-3-5-7-16/h3-7,12,14-15,17H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAGTZZCCNRDPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)

![1-[4-(Propane-2-sulfonyl)phenyl]piperazine](/img/structure/B2537920.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537922.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2537925.png)

![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)

![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)

![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)